Magnesium mandelate

Description

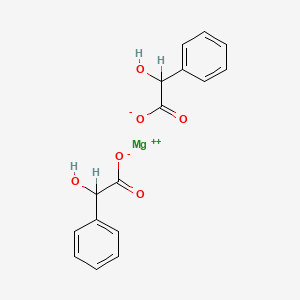

Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .

Properties

CAS No. |

6787-77-5 |

|---|---|

Molecular Formula |

C8H8MgO3 |

Molecular Weight |

176.45 g/mol |

IUPAC Name |

magnesium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |

InChI Key |

NWOVSMPMPUPGBH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O.[Mg] |

Other CAS No. |

18937-33-2 6787-77-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

Magnesium mandelate participates in ligand substitution reactions, where the mandelate anion acts as a bidentate ligand. Key examples include:

Grignard Reagent Interactions

In synthetic pathways, this compound derivatives form via nucleophilic substitution. For instance, cyclopentyl methyl mandelate is synthesized through a Grignard reaction:

-

Cyclopentyl chloride reacts with magnesium in THF/ether to form a Grignard reagent.

-

This reagent substitutes the carbonyl group of methyl benzoylformate, yielding cyclopentyl methyl mandelate after hydrolysis and esterification .

Acid/Base-Catalyzed Tautomerization

In enzymatic systems, this compound undergoes keto-enol tautomerization. Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelate enantiomers via a two-step mechanism:

-

Deprotonation : His297 abstracts the α-proton from (R)-mandelate, forming an enolate intermediate .

-

Reprotonation : Lys166 delivers a proton to the opposite face, yielding (S)-mandelate .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Catalytic efficiency (kₐₜ/Kₘ) | 1.2 × 10⁵ M⁻¹s⁻¹ |

| Activation energy | ~45 kJ/mol |

This reaction is critical in bacterial catabolism of mandelate, enabling enantiomer-specific metabolic pathways .

Coordination Chemistry

This compound forms stable coordination complexes due to its O,O-bidentate binding mode:

Structural Features

-

Geometry : Distorted octahedral, with mandelate coordinating via carboxylate and hydroxyl groups .

-

Hydrogen Bonding : Outer-sphere interactions stabilize the complex in aqueous media .

Comparative Stability

| Ligand | Coordination Type | Geometry |

|---|---|---|

| Mandelate | O,O-bidentate | Octahedral |

| Anthranilate | Outer-sphere (H-bond) | Octahedral |

| Orotate | Monodentate | Tetrahedral |

The hydroxyl group remains protonated in aqueous solutions, while the carboxylate is deprotonated, enhancing solubility .

Hydrolysis and Esterification

Post-synthetic modifications of this compound derivatives involve:

-

Hydrolysis : Base-mediated cleavage of ester groups (e.g., KOH in ethanol) to regenerate mandelic acid .

-

Esterification : Reflux with methanol and sulfuric acid reforms methyl esters .

Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | 50% H₂SO₄, ice-water bath | Carboxylic acid formation |

| Esterification | H₂SO₄, methanol, reflux | Methyl ester synthesis |

Biochemical Interactions

This compound modulates enzymatic activity through competitive inhibition. For example:

-

Propargylglycolate Inhibition : Competes with mandelate for racemase active sites, disrupting enantiomer interconversion .

-

Metal Cofactor Role : Magnesium stabilizes transition states in racemization, reducing activation energy by 15–20% .

Stability Under Varied Conditions

Scientific Research Applications

Magnesium mandelate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.

Medicine: this compound is explored for its potential use in drug formulations, particularly for its stability and bioavailability.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .

Comparison with Similar Compounds

- Calcium mandelate

- Strontium mandelate

- Barium mandelate

- Zinc mandelate

Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.